molecular formula C15H24N2O4 B3148374 2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 643746-42-3

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B3148374
CAS No.: 643746-42-3
M. Wt: 296.36 g/mol
InChI Key: JFCXSGMCMKCTIL-UHFFFAOYSA-N
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Description

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes two cyclohexane rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of cyclohexanecarboxylic acid with cyclohexanecarbonyl chloride in the presence of a base to form the intermediate cyclohexanecarbonylamide. This intermediate is then reacted with another molecule of cyclohexanecarboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol.

Scientific Research Applications

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with a single cyclohexane ring and a carboxylic acid group.

    Cyclohexanecarbonyl chloride: An intermediate used in the synthesis of more complex compounds.

    Cyclohexanone: A ketone derivative of cyclohexane.

Uniqueness

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its dual cyclohexane rings and multiple functional groups, which provide it with distinct chemical and biological properties

Properties

IUPAC Name

2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCXSGMCMKCTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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